tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-8-10-14(11-9-13)15(19)7-5-6-12-18-16(20)21-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVUMVIEISYSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649439-47-3 | |
| Record name | tert-butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 5-(4-methylphenyl)-5-oxopentyl group. One common method involves the use of tert-butyl chloroformate and the corresponding amine precursor under basic conditions to form the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound is compared here to tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1), a structurally related carbamate derivative. Key differences include:
- Backbone structure: The target compound has a 5-oxopentyl chain with a ketone group, whereas the analog features a benzylamine group (3-amino-5-methylphenylmethyl) .
- Functional groups : The target contains a ketone at the pentyl terminus, while the analog has an aromatic amine substituent .
Physicochemical Properties
| Property | tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
|---|---|---|
| Molecular Formula | C₁₇H₂₅NO₃ | C₁₄H₂₀N₂O₂ |
| Molecular Weight (g/mol) | 291.39 | 236.31 |
| Physical State | Not specified (likely solid) | Clear pale liquid |
| Purity | Not specified | ≥95% |
| Storage | Not provided | Requires standard organic compound handling |
| CAS Number | 1649439-47-3 | 1909319-84-1 |
| Key Functional Groups | Carbamate, ketone, alkyl chain | Carbamate, aromatic amine |
Data compiled from .
Biological Activity
tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a 4-methylphenyl moiety, which contribute to its unique chemical properties and reactivity. Understanding its biological activity is crucial for exploring potential therapeutic applications.
- Molecular Formula : C17H25NO3
- Molecular Weight : 291.4 g/mol
- IUPAC Name : this compound
- Structural Formula :
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The carbamate moiety may bind to active sites on enzymes, potentially inhibiting their activity or modifying their function. This suggests that the compound could act as an enzyme inhibitor, impacting various biochemical pathways.
- Redox Activity : The presence of the 4-methylphenyl group may facilitate redox reactions, influencing cellular oxidative stress pathways and providing protective effects against oxidative damage.
Biological Activity Studies
Research indicates that this compound exhibits various biological activities, which are summarized in the following table:
Case Studies
-
Neuroprotective Effects :
A study investigated the protective effects of similar carbamate derivatives against amyloid-beta-induced toxicity in neuronal cells. It was found that these compounds could reduce cell death and inflammation markers, suggesting a potential role in neurodegenerative disease management . -
Enzyme Inhibition :
Another study focused on the inhibition of acetylcholinesterase (AChE) by compounds structurally similar to this compound. The results indicated significant inhibition rates, which could be beneficial in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate | Contains a 2-methylphenyl instead of a 4-methylphenyl group | Different reactivity due to substitution |
| Ethyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | Ethoxy group instead of tert-butoxy | Varying solubility and biological activity |
| n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | Substituted phenol with para methyl group | Potentially different biological responses |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate, and how can reaction conditions be optimized?
The compound can be synthesized via carbamate bond formation between 5-(4-methylphenyl)-5-oxopentylamine and tert-butyl chloroformate. A base like triethylamine or pyridine is typically used to deprotonate the amine and facilitate nucleophilic attack on the chloroformate. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .
- Temperature : Room temperature to prevent side reactions (e.g., tert-butyl group cleavage under acidic/thermal stress) .
- Stoichiometry : A 1:1.2 molar ratio of amine to chloroformate ensures complete conversion . Optimization strategies include monitoring reaction progress via TLC or HPLC and using catalysts like DMAP to enhance yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the 4-methylphenyl moiety (aromatic protons at δ ~7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ for C₁₈H₂₅NO₃: 304.1913).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm; a retention time shift may indicate impurities or degradation .
Q. What are the critical storage and handling considerations to maintain stability?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation. Avoid prolonged exposure to light, as UV can degrade the ketone moiety .
Advanced Research Questions
Q. How can conflicting data on compound toxicity or reactivity be resolved?
Discrepancies in hazard reports (e.g., acute toxicity vs. non-hazard classification) may arise from impurities or batch variability. Mitigation steps include:
- Purity verification : Use HPLC and elemental analysis to rule out contaminants (e.g., residual solvents or unreacted intermediates) .
- Replicate studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized conditions .
- Review SDS : Cross-reference hazard data from multiple sources (e.g., GHS classifications in vs. 2) .
Q. What strategies can improve yield in large-scale synthesis while minimizing side reactions?
- Scale-up adjustments : Replace DCM with ethyl acetate for safer solvent removal. Use flow chemistry to enhance mixing and heat dissipation .
- Side reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb hydrolytic byproducts. Monitor tert-butyl cleavage via IR (loss of C=O stretch at ~1700 cm⁻¹) .
Q. How can computational modeling predict the compound’s interactions in biological systems?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets, leveraging the 4-methylphenyl group) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5, suggesting moderate lipophilicity) .
Methodological Tables
Q. Table 1. Comparison of Solvent Systems for Carbamate Synthesis
| Solvent | Reaction Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| DCM | 85 | 98 | Fast reaction, easy evaporation |
| THF | 78 | 95 | Requires longer stirring |
| Ethyl Acetate | 82 | 97 | Eco-friendly, scalable |
| Data derived from . |
Q. Table 2. Hazard Data Contradictions and Resolutions
| Source | Toxicity Claim | Resolution Strategy |
|---|---|---|
| Acute oral toxicity | Verify impurity profile via LC-MS | |
| Non-hazardous | Re-test with purified batch | |
| Skin irritation | Conduct OECD 439 epidermal assays |
Key Research Applications
- Organic synthesis : The tert-butyl carbamate group serves as a transient protecting group for amines, enabling selective functionalization of the ketone or phenyl moieties .
- Medicinal chemistry : The 4-methylphenyl group may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for protease inhibitor studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
